molecular formula C9H10BrNO B13250957 1-Amino-3-(4-bromophenyl)propan-2-one

1-Amino-3-(4-bromophenyl)propan-2-one

Cat. No.: B13250957
M. Wt: 228.09 g/mol
InChI Key: LLNUXEQYIBSHQJ-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNO It is a brominated derivative of phenylpropanone, featuring an amino group and a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylpropan-2-one followed by the introduction of an amino group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-bromophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological assays .

Comparison with Similar Compounds

  • 1-Amino-3-(3-bromophenyl)propan-2-one
  • 1-Amino-3-(2-bromophenyl)propan-2-one
  • 1-Amino-3-(4-chlorophenyl)propan-2-one

Comparison: 1-Amino-3-(4-bromophenyl)propan-2-one is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties. For example, the 4-bromo derivative may exhibit different reactivity and binding affinity compared to the 3-bromo or 2-bromo derivatives. Similarly, the presence of a chlorine atom instead of bromine can alter the compound’s electronic properties and reactivity .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-one

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2

InChI Key

LLNUXEQYIBSHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)Br

Origin of Product

United States

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